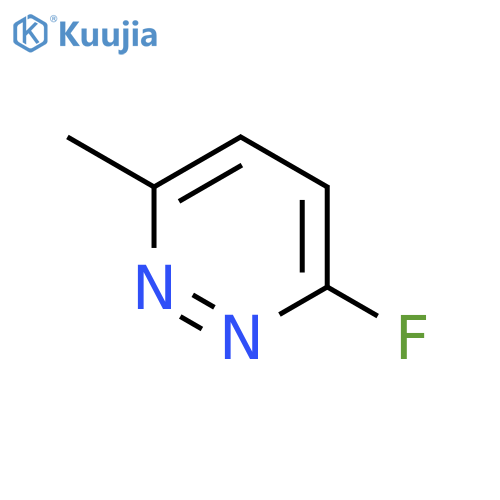

Cas no 65202-56-4 (3-fluoro-6-methylpyridazine)

3-fluoro-6-methylpyridazine 化学的及び物理的性質

名前と識別子

-

- 3-fluoro-6-methyl-Pyridazine

- 3-fluoro-6-methylpyridazine

- Z1251352426

- DB-395064

- SCHEMBL14596488

- EN300-321605

- 65202-56-4

- CS-0454562

-

- MDL: MFCD19440521

- インチ: InChI=1S/C5H5FN2/c1-4-2-3-5(6)8-7-4/h2-3H,1H3

- InChIKey: WTZUMWKUBDGJHF-UHFFFAOYSA-N

- SMILES: CC1=CC=C(F)N=N1

計算された属性

- 精确分子量: 112.04367633g/mol

- 同位素质量: 112.04367633g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 8

- 回転可能化学結合数: 0

- 複雑さ: 76.8

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 0.7

- トポロジー分子極性表面積: 25.8Ų

3-fluoro-6-methylpyridazine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-321605-0.25g |

3-fluoro-6-methylpyridazine |

65202-56-4 | 95% | 0.25g |

$367.0 | 2023-09-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23899-1G |

3-fluoro-6-methylpyridazine |

65202-56-4 | 95% | 1g |

¥ 3,220.00 | 2023-04-03 | |

| Chemenu | CM391450-5g |

3-fluoro-6-methylpyridazine |

65202-56-4 | 95%+ | 5g |

$1441 | 2023-03-07 | |

| Enamine | EN300-321605-1g |

3-fluoro-6-methylpyridazine |

65202-56-4 | 95% | 1g |

$743.0 | 2023-09-04 | |

| Enamine | EN300-321605-10g |

3-fluoro-6-methylpyridazine |

65202-56-4 | 95% | 10g |

$3191.0 | 2023-09-04 | |

| Aaron | AR01BYA1-10g |

3-fluoro-6-methylpyridazine |

65202-56-4 | 95% | 10g |

$4413.00 | 2023-12-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525229-1g |

3-Fluoro-6-methylpyridazine |

65202-56-4 | 98% | 1g |

¥3864.00 | 2024-05-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23899-100mg |

3-fluoro-6-methylpyridazine |

65202-56-4 | 95% | 100mg |

¥1260.0 | 2024-04-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23899-500mg |

3-fluoro-6-methylpyridazine |

65202-56-4 | 95% | 500mg |

¥2808.0 | 2024-04-18 | |

| Aaron | AR01BYA1-100mg |

3-fluoro-6-methylpyridazine |

65202-56-4 | 95% | 100mg |

$379.00 | 2025-02-14 |

3-fluoro-6-methylpyridazine 関連文献

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

2. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

3-fluoro-6-methylpyridazineに関する追加情報

Recent Advances in the Study of 3-Fluoro-6-methylpyridazine (CAS: 65202-56-4) and Its Applications in Chemical Biology and Pharmaceutical Research

The compound 3-fluoro-6-methylpyridazine (CAS: 65202-56-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This heterocyclic compound, characterized by a pyridazine core substituted with a fluorine atom at the 3-position and a methyl group at the 6-position, serves as a versatile building block for the synthesis of biologically active molecules. Recent studies have explored its utility in the development of kinase inhibitors, antimicrobial agents, and other therapeutic candidates, highlighting its importance in medicinal chemistry.

One of the key areas of research involving 3-fluoro-6-methylpyridazine is its role in the design of kinase inhibitors. Kinases are critical targets in the treatment of various diseases, including cancer and inflammatory disorders. The fluorine substitution at the 3-position enhances the binding affinity of the compound to kinase active sites, while the methyl group at the 6-position contributes to improved metabolic stability. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-fluoro-6-methylpyridazine exhibited potent inhibitory activity against several oncogenic kinases, with IC50 values in the nanomolar range. These findings suggest that this compound could serve as a promising scaffold for the development of next-generation kinase inhibitors.

In addition to its applications in kinase inhibition, 3-fluoro-6-methylpyridazine has also been investigated for its antimicrobial properties. A recent study in Bioorganic & Medicinal Chemistry Letters reported that fluorinated pyridazine derivatives, including 3-fluoro-6-methylpyridazine, displayed significant activity against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis. The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from that of conventional antibiotics. This discovery opens new avenues for the development of novel antimicrobial agents to combat drug-resistant bacterial infections.

Another noteworthy application of 3-fluoro-6-methylpyridazine is its use in the synthesis of radiopharmaceuticals. The fluorine-18 isotope, commonly used in positron emission tomography (PET) imaging, can be incorporated into the pyridazine ring to create radiolabeled probes for diagnostic purposes. A 2022 study in the Journal of Labelled Compounds and Radiopharmaceuticals described the successful synthesis of an 18F-labeled derivative of 3-fluoro-6-methylpyridazine, which exhibited high stability and favorable pharmacokinetic properties in preclinical models. This advancement holds promise for the non-invasive imaging of disease biomarkers in vivo.

Despite these promising developments, challenges remain in the optimization of 3-fluoro-6-methylpyridazine-based compounds for clinical use. Issues such as solubility, bioavailability, and off-target effects need to be addressed through further structural modifications and preclinical evaluations. Nevertheless, the growing body of research underscores the potential of this compound as a valuable tool in drug discovery and chemical biology. Future studies are expected to explore its applications in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders, further expanding its impact on the pharmaceutical industry.

In conclusion, 3-fluoro-6-methylpyridazine (CAS: 65202-56-4) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Its applications in kinase inhibition, antimicrobial therapy, and radiopharmaceutical development highlight its broad utility and potential for innovation. As research continues to uncover new insights into its mechanisms and applications, this compound is poised to play a pivotal role in the advancement of medicinal chemistry and drug discovery.

65202-56-4 (3-fluoro-6-methylpyridazine) Related Products

- 477320-59-5(1-(4-BROMOPHENYL)-3-(5-CHLORO-2-METHOXYANILINO)-1-PROPANONE)

- 1784233-98-2(3-Amino-6-fluorobenzofuran-2-carboxylic acid)

- 33691-73-5(5-Hydroxytetrahydro-2H-pyran-2-one)

- 1805062-06-9(Ethyl 3-amino-6-cyano-4-(difluoromethyl)pyridine-2-acetate)

- 56047-23-5(Monosodium 4-chlorophthalate)

- 916150-98-6(1-(3,5-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde)

- 1209557-13-0(N-{2-4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ylethyl}propanamide)

- 2633686-29-8(1-methyl-2-(2-nitroethenyl)-1H-imidazole)

- 2375260-95-8(2-2-oxo-2-(pyrrolidin-1-yl)ethyl-5-phenyl-2,3-dihydro-1lambda6,2-thiazole-1,1,3-trione)

- 1804496-84-1(4-Fluoro-2-methyl-6-nitrobenzyl alcohol)